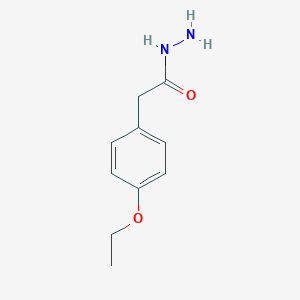

2-(4-Ethoxyphenyl)acetohydrazide

Descripción general

Descripción

2-(4-Ethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a hydrazide derivative, characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety. This compound is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Ethoxyphenyl)acetohydrazide can be synthesized by reacting phenacetyl hydrazine with ethoxybenzaldehyde under alkaline conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction scheme is as follows:

Reactants: Phenacetyl hydrazine and ethoxybenzaldehyde.

Conditions: Alkaline medium, heating.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazine derivatives.

Aplicaciones Científicas De Investigación

2-(4-Ethoxyphenyl)acetohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Ethoxyphenoxy)acetohydrazide: Similar in structure but with an ethoxyphenoxy group instead of an ethoxyphenyl group.

Phenylacetohydrazide: Lacks the ethoxy group, making it less hydrophobic.

4-Ethoxybenzohydrazide: Contains a benzohydrazide moiety instead of an acetohydrazide.

Uniqueness

2-(4-Ethoxyphenyl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its hydrophobicity, potentially improving its interaction with hydrophobic targets in biological systems.

Actividad Biológica

2-(4-Ethoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenylacetaldehyde with hydrazine hydrate. The reaction conditions usually include refluxing in ethanol or another suitable solvent, which facilitates the formation of the hydrazone linkage. The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A representative study tested its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with zones of inhibition comparable to standard antibiotics (Table 1).

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 20 | Gentamicin |

| Escherichia coli | 18 | Bacteriomycin |

| Bacillus subtilis | 22 | Ampicillin |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the precise pathways involved.

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.3 |

| H1563 (lung cancer) | 18.0 |

The mechanism underlying its anticancer activity may involve induction of apoptosis and cell cycle arrest, although detailed molecular studies are necessary to confirm these effects.

Anti-inflammatory Activity

Research has also suggested that this compound possesses anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Ethoxyphenyl)acetohydrazide?

The synthesis typically involves multi-step reactions starting with the coupling of 4-ethoxyphenylacetic acid with hydrazine hydrate. Key steps include:

- Acylation : Reacting the acid chloride derivative of 4-ethoxyphenylacetic acid with hydrazine hydrate under reflux in ethanol (60–70°C, 4–6 hours) .

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .

- Critical parameters : pH control (neutral to slightly basic) to prevent hydrolysis of the hydrazide bond .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR (DMSO-d6) to confirm the ethoxyphenyl protons (δ 6.8–7.2 ppm), hydrazide NH signals (δ 9.2–10.1 ppm), and carbonyl resonance (δ 165–170 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to observe the molecular ion peak [M+H] at m/z 223.1 .

- Elemental analysis : CHNS data to verify stoichiometry (C: 59.3%, H: 6.3%, N: 12.4%) .

Q. How can solubility challenges be addressed during in vitro assays?

- Solvent selection : Use DMSO (≤1% v/v) for stock solutions due to low aqueous solubility. For biological assays, dilute with PBS (pH 7.4) to avoid precipitation .

- Co-solvents : Ethanol or PEG-400 (10–20% v/v) can enhance solubility without destabilizing the compound .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in hydrazide derivatives?

- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to enzymes (e.g., kinases) by increasing electrophilicity at the hydrazide moiety .

- Alkoxy groups (e.g., ethoxy, butoxy) : Improve membrane permeability due to lipophilicity, as shown in comparative studies with 2-(3-bromo-4-butoxyphenyl)acetohydrazide .

- Methodological validation : Use molecular docking (AutoDock Vina) and QSAR models to correlate substituent effects with IC values in enzymatic assays .

Q. What strategies resolve discrepancies in thermal degradation data for acetohydrazides?

- Simultaneous thermal analysis (STA) : Combine TGA-DSC to differentiate melting points (e.g., 180–200°C) from decomposition events (>250°C) .

- Oxidative vs. pyrolytic pathways : Under nitrogen, degradation produces nitriles and CO; in air, additional oxidation yields nitro derivatives .

Q. How can enzymatic inhibition assays be designed to evaluate this compound?

- Target selection : Prioritize kinases (e.g., Aurora B) or hydrolases (e.g., acetylcholinesterase) based on structural analogs .

- Assay conditions : Use fluorescence-based kits (e.g., ADP-Glo™) at 37°C, pH 7.4, with 10 µM compound and 1 mM ATP .

- Data normalization : Include positive controls (e.g., staurosporine) and correct for solvent effects using DMSO blanks .

Q. What advanced techniques are critical for elucidating intermolecular interactions in hydrazide crystals?

- Single-crystal X-ray diffraction : Resolve H-bonding networks (e.g., N–H···O=C interactions) and π-π stacking between phenyl rings .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., 60% H···O interactions in N'-[(E)-4-nitrobenzylidene] analogs) .

Q. How do in vitro and in vivo models validate the compound’s bioactivity?

- In vitro : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 hours, with IC values compared to cisplatin .

- In vivo : Xenograft models (e.g., BALB/c mice) dosed at 10–50 mg/kg/day, monitoring tumor volume and toxicity via serum ALT/AST levels .

Q. Methodological Tables

Table 1. Comparative Reactivity of Hydrazide Derivatives

| Substituent | Reaction Yield (%) | Enzymatic IC (µM) | Thermal Stability (°C) |

|---|---|---|---|

| 4-Ethoxy | 85–91 | 12.3 ± 1.5 | 180 (mp) |

| 3-Bromo-4-butoxy | 78 | 8.9 ± 0.8 | 210 (dec) |

| 4-Chlorobenzylidene | 69 | 6.5 ± 0.7 | 190 (mp) |

Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR (DMSO-d6) | δ 10.1 (s, NH), δ 4.1 (q, OCHCH) | |

| ESI-MS | [M+H] m/z 223.1 | |

| IR (KBr) | 3250 cm (N–H), 1660 cm (C=O) |

Q. Notes

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDXVNHEKXCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357043 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61904-55-0 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.